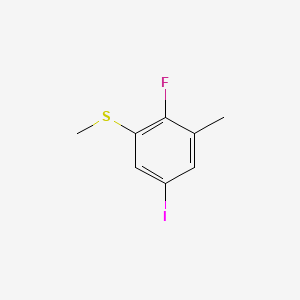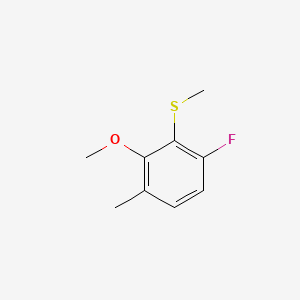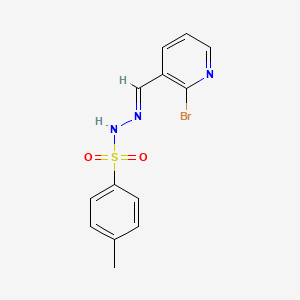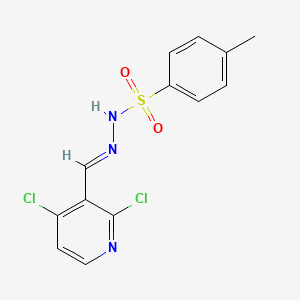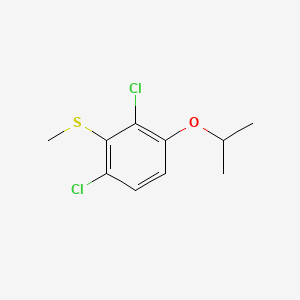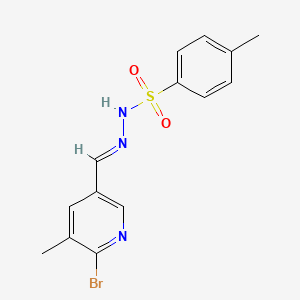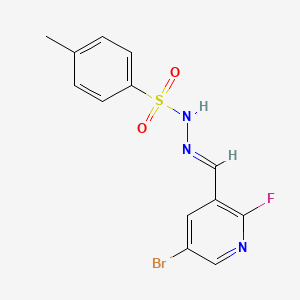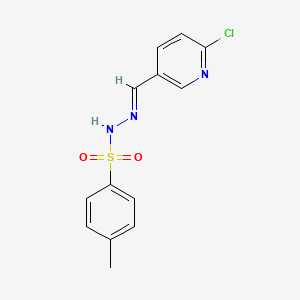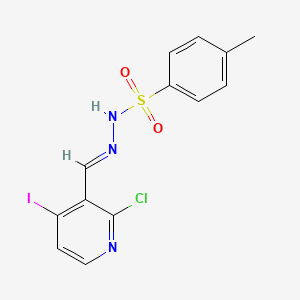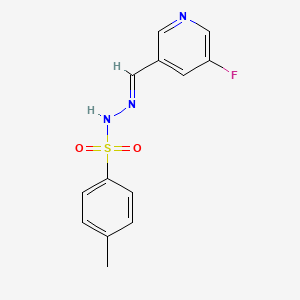
N'-((5-Fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine” is also known as 3-fluoro-5-(nitrosomethyl)pyridine . It has a molecular weight of 140.12 .
Molecular Structure Analysis
The molecular structure of a related compound, “(5-fluoropyridin-3-yl)methanamine”, has a molecular formula of C6H7FN2 . Its average mass is 126.132 Da and its monoisotopic mass is 126.059326 Da .
Physical And Chemical Properties Analysis
科学的研究の応用
N'-((5-Fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has a wide range of scientific research applications. It has been used in the synthesis of a number of drugs and other compounds, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used in the synthesis of a number of compounds that are used as biomarkers for various diseases and conditions. This compound has also been studied for its potential use as a therapeutic agent for a number of different diseases and conditions.
作用機序
The exact mechanism of action of N'-((5-Fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is not fully understood, but it is thought to be related to its ability to interact with certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, reduce oxidative stress, and reduce the risk of certain types of cancer. In addition, this compound has been shown to reduce the risk of cardiovascular disease and to have neuroprotective effects.
実験室実験の利点と制限
N'-((5-Fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize and can be isolated in a relatively pure form. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also relatively expensive, and its synthesis requires the use of hazardous chemicals.
将来の方向性
There are a number of potential future directions for the use of N'-((5-Fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide. One potential direction is the development of new compounds based on this compound for the treatment of various diseases and conditions. Another potential direction is the development of new methods for the synthesis of this compound. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.
合成法
The synthesis of N'-((5-Fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is relatively straightforward and involves the reaction of pyridine-3-carboxaldehyde with 4-methylbenzenesulfonohydrazide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide. The resulting product is this compound, which can then be purified and isolated using standard chromatographic techniques.
Safety and Hazards
The safety information for “(5-Fluoropyridin-3-yl)methylamine” indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P305, P310, P338, and P351, which involve wearing protective gloves/clothing, rinsing cautiously with water for several minutes, and immediately calling a poison center or doctor if you feel unwell .
特性
IUPAC Name |
N-[(E)-(5-fluoropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-10-2-4-13(5-3-10)20(18,19)17-16-8-11-6-12(14)9-15-7-11/h2-9,17H,1H3/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDDZEIMEYNDTJ-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

